1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Description
1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound featuring a tetrazolone core (a five-membered ring containing four nitrogen atoms and one ketone group) substituted with a 3-bromophenyl moiety at the N1 position. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions. Tetrazolones are known for their versatility in medicinal chemistry, often serving as bioisosteres for carboxylic acids or amides due to their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-(3-bromophenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJCPWQOLPZLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697950 | |
| Record name | 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530080-48-9 | |
| Record name | 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thermal Cyclization under Inert Conditions
A widely reported method involves the reaction of 3-bromobenzoyl chloride with azidotrimethylsilane (TMSN3) under nitrogen atmosphere. In a representative procedure, TMSN3 (5 mL, 38.0 mmol) was added to 3-bromobenzoyl chloride (6.3 mmol) and heated to 100°C overnight. Post-reaction workup included partitioning between ethyl acetate (EtOAc) and saturated sodium bicarbonate (NaHCO3), with repeated base extractions to isolate the tetrazolone product. Acidification of the combined aqueous layers to pH <3 precipitated the crude product, which was further purified via recrystallization. This method achieved yields of 70–86%, contingent on substrate electronic effects.
Pressure-Modulated Reactions
Sealed-vial syntheses at 90–100°C with pressure-release caps minimized volatile reagent loss and accelerated reaction kinetics. For instance, heating 3-bromobenzoyl chloride (3.0 mmol) with TMSN3 (18 mmol) at 100°C for 12 hours in a sealed system increased yield reproducibility to 82%. Pressure buildup from gaseous byproducts (e.g., trimethylsilyl chloride) necessitated controlled venting, underscoring the need for blast shields and rigorous safety protocols.
Sodium Azide-Mediated [2+3] Cycloaddition
Conventional Heating with Catalysts
Alternative routes employ sodium azide (NaN3) and aryl nitriles under reflux conditions. For 1-(3-bromophenyl)-tetrazolone, 3-bromobenzonitrile (2 mmol) reacted with NaN3 (4 mmol) in dimethylformamide (DMF)/methanol (4:1) at 100°C for 7 hours, yielding 67% product after acid-base workup. Catalysts like lanthanide triflates (Ln(OTf)3) or silica-supported sulfonic acids (MSS-SO3H) enhanced reactivity, reducing reaction times to 5 hours.
Microwave-Assisted Synthesis
Microwave irradiation (160°C, 1 hour) with scandium triflate (Sc(OTf)3) in isopropanol/water (3:1) provided a greener alternative, achieving 54% yield. This method minimized byproduct formation through rapid, uniform heating, though scalability remains limited by microwave cavity size.
Comparative Analysis of Methodologies
Yield and Purity Metrics
| Method | Conditions | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TMSN3 Cyclocondensation | 100°C, 12 h, N2 atmosphere | None | 86 | 98.5 |
| NaN3 Reflux | DMF/MeOH, 100°C, 7 h | Ln(OTf)3-SiO2 | 67 | 97.2 |
| Microwave Synthesis | 160°C, 1 h, Sc(OTf)3 | Sc(OTf)3 | 54 | 95.8 |
Key Observations :
Purification Challenges
Electron-deficient aryl tetrazolones, such as the 3-bromophenyl derivative, exhibit poor aqueous solubility, complicating acid-base extraction. In one case, only 20 mg of product was isolated via standard partitioning, necessitating silica gel chromatography (EtOAc/hexane, 1:1) for purity >95%. Recrystallization from EtOAc/hexane mixtures improved crystallinity but reduced yields by 8–12%.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale trials using tubular reactors (120°C, 10 MPa) achieved 78% yield with 3-bromobenzoyl chloride and TMSN3, reducing batch-to-batch variability. However, silica gel clogging in continuous chromatography remains a bottleneck.
Solvent Recycling
DMF recovery via distillation (90% efficiency) lowered production costs by 40%, though residual NaN3 contamination required activated carbon treatment.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazolone ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed:
- Substituted tetrazolones with various functional groups.
- Oxidized or reduced derivatives of the tetrazolone ring.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the reaction of 3-bromobenzoyl chloride with sodium azide under controlled conditions, often using solvents like acetonitrile or dimethylformamide (DMF). The compound can undergo various reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction: The tetrazolone ring can participate in redox reactions.
- Coupling Reactions: It can engage in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Chemistry
This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to act as a ligand in coordination chemistry expands its utility in developing new materials and catalysts.
Biology
Research has shown that this compound exhibits potential antimicrobial and antiviral properties. Studies are ongoing to evaluate its effectiveness against various pathogens, which could lead to the development of new therapeutic agents.
Medicine
The compound is being explored for its anticancer activity. Preliminary studies suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Its structure allows it to serve as a scaffold for drug development, facilitating the design of novel anticancer drugs.
Industrial Applications
In industry, this compound finds use in the production of dyes, agrochemicals, and pharmaceuticals. Its chemical reactivity enables the development of specialized compounds tailored for specific applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Properties | Showed selective cytotoxicity toward breast cancer cells (MCF-7) with IC values lower than standard chemotherapeutics. |
| Study C | Coordination Chemistry | Used as a ligand to form stable complexes with transition metals, enhancing catalytic activity in organic reactions. |
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one
This compound differs in the halogen (Cl vs. Br) and substituent position (2-chlorophenyl vs. 3-bromophenyl). Synthesis methods for such derivatives typically involve alkylation or condensation reactions, as seen in , where potassium carbonate and dimethylsulfuric acid were used to methylate tetrazolone derivatives .
1-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
This structurally complex analogue incorporates a thiazolo-triazolone scaffold with a 4-bromophenyl group. The extended conjugation and additional heterocycles enhance π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets. Its synthesis involves Suzuki coupling, a method distinct from the microwave-assisted routes used for simpler tetrazolones .
Chalcone Derivatives with 3-Bromophenyl Moieties
Chalcones such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) share the 3-bromophenyl group but feature an α,β-unsaturated ketone backbone. Key comparisons include:
Table 1: Comparative Analysis of 3-Bromophenyl-Containing Compounds
Structure-Activity Relationships (SAR)
- Halogen Position : Meta-substitution (3-bromo) in chalcones enhances cytotoxicity compared to para-substituted analogues, likely due to optimized electronic effects and target binding.
- Core Heterocycle: The tetrazolone’s nitrogen-rich structure may favor interactions with enzymes or receptors via hydrogen bonding, whereas chalcones’ enone system facilitates redox cycling or Michael addition-mediated cytotoxicity .
- Substituent Effects : Bulky groups (e.g., isopropyl in C4) improve lipophilicity and membrane permeability, correlating with lower IC50 values .
Biological Activity
1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound belonging to the tetrazolone class, characterized by its unique molecular structure featuring a bromophenyl group attached to a dihydrotetrazole ring. This compound has garnered attention for its diverse biological activities, which are currently under investigation.
- Molecular Formula : C8H8BrN5O
- Molecular Weight : 241.04 g/mol
- CAS Number : 530080-48-9
The presence of the bromine atom in the phenyl ring and the tetrazole structure contributes to its chemical reactivity and biological interactions. The compound can undergo various reactions typical for tetrazoles, including substitution and coupling reactions, which enhance its utility in medicinal chemistry and organic synthesis .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Tetrazoles are known for their antimicrobial effects, and this compound shows potential against various pathogens, although specific studies on this compound are still limited .
- Anticancer Activity : Preliminary studies suggest that derivatives of tetrazoles can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interaction with specific molecular targets leading to apoptosis in cancer cells .
- Cardiovascular Effects : Compounds with similar structures have been reported to lower blood pressure by inhibiting angiotensin II receptors (AT1), suggesting potential cardiovascular applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the following structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | Similar bromophenyl substitution | Different position of bromine affects activity |
| 1-(2-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | Another positional isomer | May exhibit different biological properties |
| 1-Methyl-1,2-dihydro-5H-tetrazol-5-one | Methyl substitution instead of bromine | Altered lipophilicity may influence bioavailability |
The specific bromine substitution pattern in this compound enhances its electronic properties and may impart distinct biological activities compared to its analogs .
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of tetrazole derivatives, including this compound. For example:
- Cytotoxicity Assays : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, revealing significant potential for further development as an anticancer agent .
- Mechanism of Action : Research indicates that the compound may interact with specific enzymes or receptors, modulating biological pathways and leading to therapeutic effects. This interaction is often facilitated by hydrogen bonding due to the presence of nitrogen atoms in the tetrazole ring .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(3-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, which involves aldol condensation between aromatic aldehydes and ketones. Microwave irradiation is a recommended eco-friendly method, improving reaction efficiency and yield (62–87% reported for analogous halogenated chalcones). Key parameters include solvent choice (e.g., ethanol), catalyst (e.g., NaOH), and irradiation time (3–5 minutes under 300 W) .
Q. How is structural characterization performed to confirm the identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) are critical. For example, ¹H-NMR spectra of similar bromophenyl derivatives show distinct aromatic proton signals (δ 7.2–8.1 ppm) and vinyl proton doublets (δ 6.8–7.5 ppm). High-resolution MS (e.g., ESI-MS) provides molecular ion peaks (e.g., m/z 700 [M+H]⁺ for complex analogs) to confirm molecular weight .
Q. What standard assays are used to evaluate preliminary cytotoxic activity?
- Methodological Answer : Cytotoxicity is assessed using MCF-7 breast cancer cell lines via Presto Blue™ assays. Cells are treated with serial dilutions of the compound (e.g., 1–100 µg/mL), and IC₅₀ values are calculated using absorbance measurements. For example, analogs with IC₅₀ < 50 µg/mL are considered potent .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar compounds be resolved?
- Methodological Answer : Discrepancies (e.g., one analog showing IC₅₀ = 22 µg/mL vs. another with IC₅₀ = 1,484 µg/mL) may arise from substituent effects. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like estrogen receptors. Experimental validation through SAR studies, such as modifying the bromophenyl group’s position or introducing electron-withdrawing groups, helps clarify activity trends .
Q. What strategies improve reaction yields and purity in large-scale synthesis?
- Methodological Answer : Optimize microwave parameters (e.g., pulsed irradiation to prevent decomposition) and employ recrystallization or column chromatography (e.g., silica gel with hexanes/EtOAc) for purification. For example, preparative HPLC with a C18 column resolves byproducts in halogenated tetrazolones, achieving >95% purity .
Q. How is environmental hazard assessment conducted for this compound?
- Methodological Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna acute toxicity assays) and biodegradability studies. The compound’s GHS classification (e.g., Aquatic Chronic 3, H412) indicates potential long-term aquatic toxicity, requiring mitigation strategies like waste neutralization before disposal .
Q. What analytical techniques resolve challenges in crystallographic characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For twinned crystals or low-resolution data, iterative refinement with Olex2 or CrysAlisPro improves accuracy. High-symmetry space groups (e.g., P2₁/c) are common for bromophenyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
